4-Bromo-N-ethyl-2-fluorobenzene-1-sulfonamide
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Overview
Description
4-Bromo-N-ethyl-2-fluorobenzene-1-sulfonamide is an organic compound with the molecular formula C8H9BrFNO2S. This compound is characterized by the presence of a bromine atom, an ethyl group, a fluorine atom, and a sulfonamide group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-ethyl-2-fluorobenzene-1-sulfonamide typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is substituted with bromine, fluorine, and sulfonamide groups. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-ethyl-2-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
4-Bromo-N-ethyl-2-fluorobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-N-ethyl-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-ethynyl-2-fluorobenzene: Similar in structure but contains an ethynyl group instead of a sulfonamide group.
1-Bromo-4-fluorobenzene: Lacks the ethyl and sulfonamide groups, making it less complex.
4-Bromo-1-fluoro-2-nitrobenzene: Contains a nitro group instead of a sulfonamide group.
Uniqueness
4-Bromo-N-ethyl-2-fluorobenzene-1-sulfonamide is unique due to the presence of both a sulfonamide group and a fluorine atom on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research applications.
Biological Activity
4-Bromo-N-ethyl-2-fluorobenzene-1-sulfonamide is an organic compound with a complex structure that includes a sulfonamide group, which is known for its diverse biological activities. This article delves into the compound's biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₃BrFNO₂S, with a molecular weight of approximately 282.13 g/mol. The presence of the sulfonamide group allows for hydrogen bonding with various biomolecules, which can significantly influence their functions. The bromine and fluorine substituents may also enhance interactions through halogen bonding.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, sulfonamide derivatives have shown inhibitory effects against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7) at low micromolar concentrations (1.52–6.31 μM) . In particular, certain derivatives demonstrated high selectivity against cancer cells compared to normal cells, suggesting potential therapeutic applications.
Enzyme Inhibition
Sulfonamide compounds are known to inhibit various enzymes, including carbonic anhydrases (CAs), which play crucial roles in physiological processes. The compound has been associated with IC₅₀ values ranging from 10.93 to 25.06 nM against CA IX, indicating potent inhibitory effects . Such inhibition can interfere with tumor growth and bacterial proliferation, making it a candidate for further investigation in drug development.
The mechanisms through which this compound exerts its biological effects involve:
- Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with active sites on enzymes and receptors, enhancing binding affinity and specificity.
- Halogen Bonding : The presence of bromine and fluorine atoms can facilitate unique interactions that may not occur with other functional groups.
Study on Anticancer Activity
A study evaluated the anticancer effects of various sulfonamide derivatives, including those structurally related to this compound. Notably, compounds with similar structures showed significant apoptosis induction in cancer cells, evidenced by increased annexin V-FITC positivity . This suggests that the compound may also have potential as an anticancer agent.
Evaluation of Enzyme Inhibition
In another research effort, sulfonamides demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neurodegenerative diseases . Such findings underscore the versatility of sulfonamides in therapeutic applications beyond antibacterial activity.
Comparative Analysis of Related Compounds
Compound Name | Key Features |
---|---|
4-Bromo-1-ethynyl-2-fluorobenzene | Contains an ethynyl group instead of a sulfonamide. |
1-Bromo-4-fluorobenzene | Lacks ethyl and sulfonamide groups; simpler structure. |
4-Bromo-1-fluoro-2-nitrobenzene | Contains a nitro group instead of a sulfonamide group. |
The unique combination of functional groups in this compound distinguishes it from other compounds, enhancing its potential utility in drug design.
Properties
Molecular Formula |
C8H9BrFNO2S |
---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
4-bromo-N-ethyl-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C8H9BrFNO2S/c1-2-11-14(12,13)8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3 |
InChI Key |
CYOYZDGTVNUWTF-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=C(C=C1)Br)F |
Origin of Product |
United States |
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